![molecular formula C20H25N3O2 B4082705 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide](/img/structure/B4082705.png)
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide
Overview
Description
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that is involved in the regulation of blood pressure and smooth muscle relaxation.
Mechanism of Action
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 works by selectively inhibiting sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates smooth muscle relaxation and blood vessel dilation. By inhibiting sGC, 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. It has also been found to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 is its selectivity for sGC, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its limitations include its relatively low potency and the need for high concentrations to achieve maximal effects.
Future Directions
Future research on 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 could focus on several areas, including the development of more potent and selective sGC inhibitors, the identification of novel therapeutic applications for 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691, and the investigation of its potential interactions with other signaling pathways. In addition, further studies are needed to explore the long-term safety and efficacy of 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 in human subjects.
Scientific Research Applications
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve vascular function and reduce blood pressure in animal models of hypertension. In addition, 3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide 73-6691 has been found to enhance the effects of other vasodilators, such as nitric oxide, in the treatment of pulmonary hypertension.
properties
IUPAC Name |
3-(butanoylamino)-4-methyl-N-(1-pyridin-4-ylpropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-5-19(24)23-18-13-17(7-6-14(18)2)20(25)22-15(3)12-16-8-10-21-11-9-16/h6-11,13,15H,4-5,12H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMIWBECNNPSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)NC(C)CC2=CC=NC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butyrylamino)-4-methyl-N-(1-methyl-2-pyridin-4-ylethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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